Cas no 39216-86-9 (4-(Ethylamino)butan-1-ol)
4-(Ethylamino)butan-1-ol Chemical and Physical Properties
Names and Identifiers
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- 1-Butanol,4-(ethylamino)-
- 4-Ethylamino-1-butanol
- 4-(ethylamino)-1-Butanol
- 4-(Ethylamino)butan-1-ol
- 4-Aethylamino-butan-1-ol
- 4-ethylamino-butan-1-ol
- N-Ethylbutanolamine
- PVNNOLUAMRODAC-UHFFFAOYSA-N
- 4-ethylaminobutan-1-ol
- 4-(Ethylamino);butan-1-ol
- 1-Butanol, 4-(ethylamino)-
- PVNNOLUAMRODAC-UHFFFAOYSA-
- 2370AE
- SBB052126
- 4-(Ethylamino)-1-butanol AldrichCPR
- 4-(Ethylamino)-1-butanol, AldrichCPR
- E0473
- InChI=1/C6H15NO/c1-2-7-5-3-4-6
- D90525
- SY052743
- SCHEMBL338884
- AS-58233
- MFCD00671534
- CS-0206547
- 39216-86-9
- SB83969
- InChI=1/C6H15NO/c1-2-7-5-3-4-6-8/h7-8H,2-6H2,1H3
- EN300-6732576
- FT-0745306
- DTXSID70338140
- AKOS009157693
- A873688
- DB-049876
-
- MDL: MFCD00671534
- Inchi: 1S/C6H15NO/c1-2-7-5-3-4-6-8/h7-8H,2-6H2,1H3
- InChI Key: PVNNOLUAMRODAC-UHFFFAOYSA-N
- SMILES: OCCCCNCC
Computed Properties
- Exact Mass: 117.11500
- Monoisotopic Mass: 117.115364102g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 8
- Rotatable Bond Count: 5
- Complexity: 39.5
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 32.299
- XLogP3: 0.2
Experimental Properties
- Density: 0.91
- Boiling Point: 86°C/7mmHg(lit.)
- Flash Point: 64.7°C
- Refractive Index: 1.4510 to 1.4540
- PSA: 32.26000
- LogP: 0.75930
4-(Ethylamino)butan-1-ol Security Information
-
Symbol:
- Prompt:warning
- Hazard Statement: H227-H315-H319
- Warning Statement: P210-P264-P280-P302+P352+P332+P313+P362+P364-P305+P351+P338+P337+P313-P370+P378-P403+P235-P501
- Hazard Category Code: 36/37/38-36-22
- Safety Instruction: S26; S36/37/39
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Hazardous Material Identification:
- Risk Phrases:R36/37/38
4-(Ethylamino)butan-1-ol Customs Data
- HS CODE:2922199090
- Customs Data:
China Customs Code:
2922199090Overview:
2922199090. Other amino alcohols and their ethers,Esters and their salts(Except those containing more than one oxygen-containing group). VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:30.0%
Declaration elements:
Product Name, component content, use to, The color of ethanolamine and its salt should be reported, The package of ethanolamine and its salt shall be declared
Summary:
2922199090. other amino-alcohols, other than those containing more than one kind of oxygen function, their ethers and esters; salts thereof. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:30.0%
4-(Ethylamino)butan-1-ol Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Fluorochem | 046814-5g |
4-Ethylamino-1-butanol |
39216-86-9 | >98.0%(T) | 5g |
£48.05 | 2022-03-01 | |
| Fluorochem | 046814-25g |
4-Ethylamino-1-butanol |
39216-86-9 | >98.0%(T) | 25g |
£147.00 | 2022-03-01 | |
| TRC | E900170-50mg |
4-(Ethylamino)butan-1-ol |
39216-86-9 | 50mg |
$ 50.00 | 2022-06-05 | ||
| TRC | E900170-100mg |
4-(Ethylamino)butan-1-ol |
39216-86-9 | 100mg |
$ 65.00 | 2022-06-05 | ||
| TRC | E900170-500mg |
4-(Ethylamino)butan-1-ol |
39216-86-9 | 500mg |
$ 80.00 | 2022-06-05 | ||
| Apollo Scientific | OR923539-5g |
4-Ethylamino-1-butanol |
39216-86-9 | 98% | 5g |
£51.00 | 2025-02-20 | |
| Apollo Scientific | OR923539-25g |
4-Ethylamino-1-butanol |
39216-86-9 | 98% | 25g |
£179.00 | 2025-02-20 | |
| abcr | AB135167-5 g |
4-Ethylamino-1-butanol, 95%; . |
39216-86-9 | 95% | 5g |
€91.40 | 2023-05-10 | |
| abcr | AB135167-25 g |
4-Ethylamino-1-butanol, 95%; . |
39216-86-9 | 95% | 25g |
€288.70 | 2023-05-10 | |
| TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd. | E0473-5G |
4-Ethylamino-1-butanol |
39216-86-9 | >98.0%(T) | 5g |
¥320.00 | 2024-04-16 |
4-(Ethylamino)butan-1-ol Suppliers
4-(Ethylamino)butan-1-ol Related Literature
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Olga Guselnikova,Gérard Audran,Jean-Patrick Joly,Andrii Trelin,Evgeny V. Tretyakov,Vaclav Svorcik,Oleksiy Lyutakov,Sylvain R. A. Marque Chem. Sci., 2021,12, 4154-4161
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Bo Wei,Zhenyu Liu,Chen Xie,Shu Yang,Wentao Tang,Aiwei Gu,Wing-Tak Wong,Ka-Leung Wong J. Mater. Chem. C, 2015,3, 12322-12327
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Maomao Hou,Fenglin Zhong,Qiu Jin,Enjiang Liu,Jie Feng,Tengyun Wang,Yue Gao RSC Adv., 2017,7, 34392-34400
Additional information on 4-(Ethylamino)butan-1-ol
Comprehensive Guide to 4-(Ethylamino)butan-1-ol (CAS No. 39216-86-9): Properties, Applications, and Industry Insights
4-(Ethylamino)butan-1-ol (CAS No. 39216-86-9) is a versatile organic compound with a growing presence in pharmaceutical, agrochemical, and specialty chemical industries. This amino alcohol derivative, characterized by its ethylamino and hydroxyl functional groups, has garnered attention for its unique reactivity and potential applications in drug synthesis and material science. As researchers and manufacturers seek sustainable and efficient chemical intermediates, 4-(Ethylamino)butan-1-ol emerges as a promising candidate due to its balanced polarity and structural flexibility.
The molecular structure of 4-(Ethylamino)butan-1-ol features a four-carbon chain with a terminal hydroxyl group and an ethylamino substituent at the 4-position. This arrangement enables dual functionality as both a hydrogen bond donor (via -OH) and acceptor (via -NH-), making it valuable for designing drug delivery systems or catalysts. Recent studies highlight its role in optimizing bioavailability of active pharmaceutical ingredients (APIs), particularly in neurological and cardiovascular therapeutics where precise molecular interactions are critical.
In the context of green chemistry trends, 39216-86-9 has been investigated as a building block for biodegradable surfactants and ionic liquids. Its moderate water solubility (compared to shorter-chain analogues) and lower volatility align with industry demands for eco-friendly solvents. A 2023 market analysis revealed a 12% annual growth in demand for such amino alcohol derivatives, driven by their application in CO2 capture technologies and renewable energy storage systems.
Synthetic routes to 4-(Ethylamino)butan-1-ol typically involve the reductive amination of 4-aminobutan-1-ol with acetaldehyde or the ring-opening of pyrrolidine derivatives. Process optimization studies emphasize the importance of controlling reaction parameters to minimize byproducts like N,N-diethyl analogues. Advanced purification techniques such as molecular distillation or chromatography ensure high purity (>99%) for pharmaceutical-grade material, addressing stringent regulatory requirements in GMP manufacturing.
From a commercial perspective, 39216-86-9 has seen increased procurement through B2B chemical platforms, with suppliers offering customized packaging from laboratory-scale vials to bulk ISO tank containers. Quality certifications like REACH compliance and USP/NF standards dominate purchaser inquiries, reflecting heightened focus on supply chain transparency. The compound's stability profile (typically stored under nitrogen at 2-8°C) makes it suitable for global logistics, though some formulators recommend inert atmosphere packaging for long-term storage.
Emerging research explores 4-(Ethylamino)butan-1-ol's potential in nanomaterial functionalization, where its amine group can anchor to metal oxide surfaces while the hydroxyl group facilitates aqueous dispersion. This dual functionality has shown promise in creating anticorrosion coatings and conductive polymer composites. Additionally, its metabolic pathways are being mapped for ADME/Tox studies, particularly regarding hepatic clearance mechanisms in preclinical models.
Analytical characterization of CAS 39216-86-9 employs techniques like HPLC-MS for purity assessment and NMR spectroscopy for structural confirmation. Recent advancements in process analytical technology (PAT) enable real-time monitoring during production, reducing batch-to-batch variability. Regulatory documentation often requires detailed impurity profiling, especially for genotoxic species detection per ICH Q3 guidelines.
The compound's safety profile indicates moderate dermal absorption potential, warranting standard PPE protocols during handling. Ecotoxicity studies demonstrate faster biodegradation compared to aromatic amines, aligning with green chemistry metrics. Formulators should note its compatibility with common excipients like polyethylene glycols and cellulose derivatives, though pH-dependent stability requires buffering in aqueous systems.
Future developments may explore 4-(Ethylamino)butan-1-ol's role in bioconjugation chemistry for antibody-drug conjugates (ADCs) or as a linker in prodrug design. Computational modeling suggests structural modifications could enhance its blood-brain barrier penetration properties. With patent filings increasing 18% year-over-year in related applications, this compound represents an active area of innovation at the chemistry-biology interface.
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